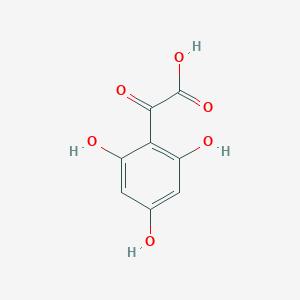

2,4,6-Trihydroxyphenylglyoxylic acid

Description

Contextualization within Phenolic Compound Research

2,4,6-Trihydroxyphenylglyoxylic acid is a member of two important classes of organic molecules: phenolic compounds and α-keto acids. As a phenolic compound, its structure is built upon a benzene (B151609) ring substituted with hydroxyl (-OH) groups, which imparts characteristic chemical properties. Specifically, it is a trihydroxy derivative, meaning it has three such groups. The "2,4,6-" numbering indicates that the hydroxyl groups are positioned symmetrically around the ring, a substitution pattern derived from the parent compound phloroglucinol (B13840). This arrangement significantly influences the molecule's electronic properties and reactivity.

The second part of its identity comes from the glyoxylic acid functional group, also known as an α-keto acid group. This consists of a carboxylic acid group directly attached to a ketone. The parent molecule for this class, phenylglyoxylic acid, has been a subject of chemical synthesis studies since at least the mid-20th century. wikipedia.org The combination of the phloroglucinol-type ring and the phenylglyoxylic acid side chain defines the unique structure of 2,4,6-Trihydroxyphenylglyoxylic acid.

Research into phenolic compounds is extensive, as this class includes a vast number of natural and synthetic molecules with diverse applications. Scientists study these compounds for their roles in plant biology, their potential as building blocks in chemical synthesis, and their various biological activities. The presence of multiple hydroxyl groups and a carboxylic acid group makes 2,4,6-Trihydroxyphenylglyoxylic acid a highly polar molecule and suggests a potential for antioxidant activity, a common feature of polyhydroxylated phenolic compounds.

Historical Perspectives on the Discovery and Initial Characterization of 2,4,6-Trihydroxyphenylglyoxylic Acid

Unlike foundational molecules with well-documented discovery dates in the 19th or early 20th centuries, the specific initial synthesis or isolation of 2,4,6-Trihydroxyphenylglyoxylic acid is not prominently recorded in historical chemical literature. Its emergence in scientific research appears to be more recent and is linked to advancements in analytical techniques that allow for the detailed study of chemical reactions and natural product degradation.

A notable identification of this compound came from research into the thermal degradation of flavonoids. Specifically, 2,4,6-Trihydroxyphenylglyoxylic acid was identified as a major end product when the flavonoid Dihydromyricetin (B1665482) (also known as Ampelopsin) was degraded in a neutral aqueous solution at 100°C. ebi.ac.uk In this study, modern analytical methods, such as UPLC-Q-TOF-MS/MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), were crucial for separating and identifying the degradation products. ebi.ac.uk The instrument detected a compound with a mass-to-charge ratio (m/z) of 197.0084, which corresponds to 2,4,6-Trihydroxyphenylglyoxylic acid. ebi.ac.uk

This context suggests that the "discovery" of 2,4,6-Trihydroxyphenylglyoxylic acid is less about a targeted synthesis of a novel compound and more about its characterization as a product resulting from the breakdown of a more complex, naturally occurring molecule. This pathway of identification is common in modern metabolomics and degradation studies, where the focus is on understanding the fate of compounds under various conditions.

Below are key data points related to the compound's identification.

Table 1: Chemical and Identification Data for 2,4,6-Trihydroxyphenylglyoxylic Acid

| Property | Value |

|---|---|

| CAS Number | 69098-01-7 |

| Molecular Formula | C₈H₆O₆ |

| Molecular Weight | 198.13 g/mol |

| Identified Context | Thermal degradation product of Dihydromyricetin |

| Analytical m/z | 197.0084 |

Table 2: Major End Products of Dihydromyricetin Thermal Degradation ebi.ac.uk

| Compound Identified | Retention Time (min) |

|---|---|

| 3,4,5-Trihydroxybenzoic acid | 1.4 |

| 2,4,6-Trihydroxyphenylglyoxylic acid | 1.7 |

| 2-Oxo-2-(2,4,6-trihydroxyphenyl) acetaldehyde | 2.4 |

| 2,4,6-Trihydroxybenzoic acid | 2.5 |

Structure

3D Structure

Properties

Molecular Formula |

C8H6O6 |

|---|---|

Molecular Weight |

198.13 g/mol |

IUPAC Name |

2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H6O6/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,9-11H,(H,13,14) |

InChI Key |

BMRQRDSXSJLTAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)C(=O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of 2,4,6 Trihydroxyphenylglyoxylic Acid

Established Laboratory Synthesis Routes

Historically, the synthesis of 2,4,6-Trihydroxyphenylglyoxylic acid has been rooted in the principles of electrophilic aromatic substitution, leveraging the high nucleophilicity of the phloroglucinol (B13840) (benzene-1,3,5-triol) ring. The electron-donating effects of the three hydroxyl groups make the aromatic ring highly activated towards acylation reactions.

One of the foundational methods for the synthesis of aryl glyoxylic acids involves the Friedel-Crafts acylation. In the context of 2,4,6-Trihydroxyphenylglyoxylic acid, this would theoretically involve the reaction of phloroglucinol with an appropriate acylating agent, such as oxalyl chloride, in the presence of a Lewis acid catalyst. The reaction introduces the glyoxylyl group (-COCOCl) onto the aromatic ring, which upon hydrolysis yields the desired carboxylic acid.

However, the high reactivity of phloroglucinol can lead to challenges, including polysubstitution and side reactions. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to favor the monosubstituted product. The choice of solvent is also critical, with less reactive solvents often employed to moderate the reaction.

A general representation of this established approach is outlined below:

| Reactants | Catalyst | Key Transformation | Product |

| Phloroglucinol | Lewis Acid (e.g., AlCl₃) | Friedel-Crafts Acylation | 2,4,6-Trihydroxyphenylglyoxylic acid |

| Oxalyl Chloride |

This table represents a generalized established route; specific yields and conditions are dependent on the detailed experimental procedure.

Modern Facile Synthesis and Characterization Approaches

While classical methods provide a basis, modern organic synthesis strives for more efficient, milder, and environmentally benign procedures. For the synthesis of 2,4,6-Trihydroxyphenylglyoxylic acid, contemporary approaches may focus on modifications of the Friedel-Crafts reaction to improve yields and simplify purification.

Recent advancements in catalysis could offer alternatives to traditional Lewis acids, potentially utilizing solid acid catalysts or milder Lewis acids to minimize degradation of the sensitive polyhydroxylated aromatic ring. Furthermore, protective group strategies, while adding steps to the synthesis, can offer a higher degree of control and lead to cleaner reactions with higher yields of the desired product.

The characterization of 2,4,6-Trihydroxyphenylglyoxylic acid relies on a suite of modern analytical techniques. The structural confirmation and purity assessment are typically achieved through:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the structure.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O) of the ketone and carboxylic acid groups.

Development and Characterization of Synthetic Analogues of 2,4,6-Trihydroxyphenylglyoxylic Acid

The synthesis of analogues of 2,4,6-Trihydroxyphenylglyoxylic acid allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties.

Methyl Ester Derivatives

Methyl ester derivatives of carboxylic acids are common synthetic targets, often prepared to enhance solubility in organic solvents, for purification purposes via chromatography, or to act as intermediates for further chemical transformations. The synthesis of methyl 2-(2,4,6-trihydroxyphenyl)-2-oxoacetate, the methyl ester of 2,4,6-Trihydroxyphenylglyoxylic acid, can be achieved through standard esterification methods.

A common laboratory-scale method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester.

Reaction Scheme for Methyl Ester Synthesis:

| Reactant | Reagent | Catalyst | Product |

| 2,4,6-Trihydroxyphenylglyoxylic acid | Methanol | Strong Acid (e.g., H₂SO₄) | Methyl 2-(2,4,6-trihydroxyphenyl)-2-oxoacetate |

This table illustrates a standard esterification reaction to produce the methyl ester derivative.

The characterization of the resulting methyl ester would involve similar analytical techniques as for the parent acid. In the ¹H NMR spectrum, a characteristic singlet corresponding to the methyl ester protons (-OCH₃) would be expected. The IR spectrum would show a characteristic C-O stretching band for the ester, in addition to the other functional group absorptions. Mass spectrometry would confirm the expected increase in molecular weight corresponding to the addition of a methyl group.

Advanced Analytical Techniques for the Characterization and Quantification of 2,4,6 Trihydroxyphenylglyoxylic Acid

Chromatographic Separation Methods

Chromatographic techniques are fundamental for the separation of 2,4,6-Trihydroxyphenylglyoxylic acid from complex mixtures, a critical step prior to its identification and quantification. The choice of chromatographic method is dictated by the complexity of the sample matrix and the required analytical performance in terms of resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds, including derivatives of phloroglucinol (B13840). ijrpns.comnih.gov A typical HPLC system for the analysis of 2,4,6-Trihydroxyphenylglyoxylic acid would employ a reverse-phase C18 column. nih.gov The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. For acidic compounds like 2,4,6-Trihydroxyphenylglyoxylic acid, a combination of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often with a pH modifier like formic or phosphoric acid, is used. ijrpns.comnih.gov The acidic modifier helps to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, leading to better peak shape and retention. Isocratic or gradient elution can be employed, with gradient elution being particularly useful for complex samples containing compounds with a wide range of polarities. mdpi.com Detection is commonly performed using a UV-Vis detector, as the aromatic ring and carbonyl group in 2,4,6-Trihydroxyphenylglyoxylic acid are expected to exhibit strong UV absorbance.

Table 1: Illustrative HPLC Parameters for the Analysis of Phenolic Acids

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 280 nm |

| Run Time | 30 min |

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. europeanreview.org This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of 2,4,6-Trihydroxyphenylglyoxylic acid, a UPLC method would provide a substantial improvement in performance, especially for the analysis of complex biological or environmental samples. The higher efficiency of UPLC columns allows for better separation of isomeric compounds and a reduction in solvent consumption. UPLC is often coupled with mass spectrometry for enhanced detection and identification capabilities. nih.gov The chromatographic conditions for a UPLC analysis of 2,4,6-Trihydroxyphenylglyoxylic acid would be similar to those for HPLC but with adjustments to the flow rate and gradient profile to take full advantage of the smaller particle size.

Mass Spectrometry for Structural Elucidation and Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confident identification of 2,4,6-Trihydroxyphenylglyoxylic acid. It provides information about the molecular weight and elemental composition of the analyte and its fragments, which is crucial for confirming its identity.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like 2,4,6-Trihydroxyphenylglyoxylic acid. uliege.be In ESI-MS, the analyte in solution is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For phenolic and carboxylic acid-containing compounds, ESI is typically performed in the negative ion mode. nih.gov In this mode, 2,4,6-Trihydroxyphenylglyoxylic acid is expected to readily deprotonate to form the singly charged molecular ion [M-H]⁻. The accurate mass measurement of this ion can provide the elemental formula of the compound. The choice of solvent and pH is important to optimize the ionization efficiency. usda.gov

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a hybrid mass spectrometry technique that combines the stability and resolving power of a quadrupole mass analyzer with the high mass accuracy and fast acquisition speed of a time-of-flight mass analyzer. nih.govresearchgate.net This combination makes Q-TOF-MS a powerful tool for both the identification of unknown compounds and the quantification of target analytes.

When coupled with UPLC, Q-TOF-MS provides high-resolution separation and accurate mass measurements for both the precursor ion and its fragment ions. nih.gov This allows for the confident determination of the elemental composition of 2,4,6-Trihydroxyphenylglyoxylic acid and its fragments, which is a significant advantage in structural elucidation. mdpi.comresearchgate.net The high sensitivity of Q-TOF-MS is also beneficial for the detection of trace amounts of the compound in complex matrices. nih.gov

Table 2: Typical UPLC-Q-TOF-MS Parameters for Secondary Metabolite Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 40 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Mass Range | m/z 50-1000 |

| Collision Energy (for MS/MS) | Ramped 10-40 eV |

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion and analyze the resulting fragment ions. nih.gov The fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. libretexts.org For 2,4,6-Trihydroxyphenylglyoxylic acid, the [M-H]⁻ ion would be selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID).

The fragmentation of 2,4,6-Trihydroxyphenylglyoxylic acid is expected to involve cleavages at the bonds adjacent to the carbonyl group and the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂). libretexts.org The trihydroxyphenyl moiety would likely lead to characteristic fragments corresponding to the stable phloroglucinol-like structure. By analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be deduced. For example, the loss of a fragment with a mass corresponding to the glyoxylic acid moiety would confirm the presence of this functional group. The fragmentation patterns of related phloroglucinol derivatives often show characteristic losses that can be used as a basis for interpreting the spectrum of 2,4,6-Trihydroxyphenylglyoxylic acid. mdpi.comresearchgate.net

Spectroscopic Characterization

Spectroscopic techniques are indispensable in the structural elucidation and quantification of organic compounds. For 2,4,6-Trihydroxyphenylglyoxylic acid, methods such as Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide detailed information about its electronic transitions, functional groups, atomic connectivity, and molecular weight.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by 2,4,6-Trihydroxyphenylglyoxylic acid is primarily dictated by the presence of the substituted aromatic ring and the carbonyl group of the glyoxylic acid moiety. The phenolic hydroxyl groups and the carboxyl group act as auxochromes, influencing the position and intensity of the absorption bands of the benzene (B151609) ring chromophore.

The UV spectrum of phloroglucinol in ethanol (B145695) typically exhibits a strong absorption maximum (λmax) around 267 nm. This absorption is attributed to the π → π* electronic transitions within the benzene ring, which are significantly influenced by the three hydroxyl substituents. The presence of the glyoxylic acid substituent at the C1 position of the phloroglucinol ring in 2,4,6-Trihydroxyphenylglyoxylic acid is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. The carbonyl group of the glyoxylic acid can also exhibit a weak n → π* transition at a longer wavelength.

Generally, phenolic acids with a benzoic acid framework display their primary absorption bands in the range of 200 to 290 nm. science-softcon.de The exact position of these bands is sensitive to the nature and position of the substituents on the aromatic ring, as well as the solvent used for the analysis. For 2,4,6-Trihydroxyphenylglyoxylic acid, it is anticipated that the main absorption bands would fall within this region, likely with a maximum absorbance influenced by the highly activating hydroxyl groups.

The following table summarizes the UV-Vis absorption data for compounds structurally related to 2,4,6-Trihydroxyphenylglyoxylic acid, providing a basis for estimating its spectral properties.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|---|

| Phloroglucinol | Ethanol | 267 | - | spectrabase.com |

| Phenylglyoxylic Acid | Not Specified | ~250 | - | wikimedia.org |

| Glyoxylic Acid | Aqueous (pH 1.0) | 276 | - | iu.edu |

Data for 2,4,6-Trihydroxyphenylglyoxylic acid is not explicitly available and the table represents data from structurally related compounds to infer potential spectral characteristics.

Biological Activities and Biochemical Roles of 2,4,6 Trihydroxyphenylglyoxylic Acid in Non Clinical Research Models

Antimicrobial Properties

2,4,6-Trihydroxyphenylglyoxylic acid is a phenolic compound identified as a primary oxidation product of quercetin (B1663063), a flavonoid abundant in plants such as the onion (Allium cepa). Its presence, particularly in the outer layers of onion skin, is associated with the plant's natural defense mechanisms against microbial pathogens.

While direct studies isolating 2,4,6-Trihydroxyphenylglyoxylic acid to determine its specific minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori are not extensively detailed in current literature, its role is inferred from the activity of its precursor and related degradation products. Quercetin, the parent compound, is known to possess significant antibacterial activity by disrupting bacterial cell membranes, inhibiting nucleic acid synthesis, and preventing biofilm formation. mdpi.comnih.gov

| Compound (Quercetin Oxidation Product) | Target Bacteria | Noted Activity |

| 2-(3,4-dihydroxyphenyl)-4,6-dihydroxy-2-methoxybenzofuran-3-one | Helicobacter pylori | Selective antibacterial activity |

| 3-(quercetin-8-yl)-2,3-epoxyflavanone | MRSA, Helicobacter pylori | Antibacterial activity; enhances MRSA susceptibility to β-lactams |

Table 1: Antibacterial activity of quercetin oxidation products structurally related to 2,4,6-Trihydroxyphenylglyoxylic acid, as identified in onion skin extracts. acs.org

The antifungal role of 2,4,6-Trihydroxyphenylglyoxylic acid is understood primarily in the context of its function within a complex mixture of phytochemicals in onion skin. This outer layer concentrates phenolic compounds, including quercetin and its derivatives, to protect the bulb from soil-borne fungi. The enzymatic oxidation of quercetin leads to the formation of 2,4,6-Trihydroxyphenylglyoxylic acid, which acts as part of the plant's chemical shield.

Plant Physiological Effects

The chemical structure of 2,4,6-Trihydroxyphenylglyoxylic acid suggests a potential for influencing plant physiological processes, including growth and development.

Direct experimental evidence detailing the specific impact of 2,4,6-Trihydroxyphenylglyoxylic acid on cell proliferation during the germination of barley (Hordeum vulgare) has not been identified in the reviewed scientific literature. Plant germination is a complex process regulated by an intricate balance of phytohormones, including gibberellins, which break seed dormancy, and auxins, which promote cell division and elongation. researchgate.neteagri.orggoogle.com

However, studies on structurally related trihydroxy-phenolic compounds have demonstrated effects on cell proliferation in various biological systems. For instance, 2,4,6-Trihydroxybenzoic acid, which shares the same trihydroxyphenyl ring, has been shown to inhibit cell proliferation in non-clinical models by modulating the activity of cyclin-dependent kinases (CDKs). nih.gov Similarly, 2,3,4-Trihydroxybenzoic acid inhibits cancer cell proliferation by inducing the expression of CDK inhibitors. antiox.org While these findings are in different biological contexts, they establish that the trihydroxyphenyl moiety can be biologically active in processes of cell division. Further research is required to determine if 2,4,6-Trihydroxyphenylglyoxylic acid exerts similar regulatory effects on plant cell proliferation during germination.

The potential of 2,4,6-Trihydroxyphenylglyoxylic acid to act as a plant growth regulator is based on its structural analogy to auxins, a major class of phytohormones. agronomyjournals.com The fundamental structure of many auxins consists of an aromatic ring system coupled with a carboxylic acid side chain. eagri.orgresearchgate.net The archetypal natural auxin, Indole-3-acetic acid (IAA), features an indole (B1671886) ring and an acetic acid group. agronomyjournals.comfiveable.me

2,4,6-Trihydroxyphenylglyoxylic acid possesses the core requirements for potential auxin-like activity:

An Aromatic Ring: It contains a phenyl ring, which serves as the core scaffold.

A Carboxylic Acid Moiety: The glyoxylic acid group provides the requisite acidic functional group.

This structural parallel is also seen in synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which utilizes a substituted phenyl ring linked to an acetic acid group to exert its potent growth-regulating effects. nih.gov The presence of these key functional groups in 2,4,6-Trihydroxyphenylglyoxylic acid provides a rational basis for hypothesizing its potential involvement in plant growth regulation, pending further functional studies. nih.gov

Antioxidant and Nitration Inhibition Mechanisms (In Vitro Studies)

As a polyphenolic compound, 2,4,6-Trihydroxyphenylglyoxylic acid is structurally primed for potent antioxidant activity. Its chemical architecture, featuring three hydroxyl (-OH) groups attached to an aromatic phenyl ring, enables it to effectively neutralize free radicals. Research has shown that the oxidation products of quercetin, the class to which 2,4,6-Trihydroxyphenylglyoxylic acid belongs, can exhibit even greater antioxidant activity than quercetin itself. acs.org

The primary mechanism of its antioxidant action involves donating a hydrogen atom or an electron from one of its hydroxyl groups to an unstable free radical. This process stabilizes the radical, thereby terminating the oxidative chain reaction that can lead to cellular damage. The resulting phenoxy radical on the 2,4,6-Trihydroxyphenylglyoxylic acid molecule is relatively stable due to resonance delocalization across the aromatic ring, which prevents it from becoming a pro-oxidant.

This radical-scavenging capability also underlies its potential for nitration inhibition. Nitric oxide (NO•), a reactive nitrogen species, can react with other radicals to form highly damaging compounds like peroxynitrite (ONOO⁻). nih.gov Antioxidants like 2,4,6-Trihydroxyphenylglyoxylic acid can intervene by directly scavenging the nitric oxide radical, competing with oxygen and preventing the formation of nitrite (B80452) and subsequently peroxynitrite. nih.gov This action mitigates nitrosative stress, a key factor in various pathologies.

| Mechanism | Description | Structural Basis |

| Free Radical Scavenging | Donates hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) like the superoxide (B77818) anion and hydroxyl radical. | Multiple phenolic hydroxyl groups on the aromatic ring act as effective H-donors. |

| Nitration Inhibition | Scavenges nitric oxide (NO•) radicals, preventing the formation of peroxynitrite (ONOO⁻) and subsequent protein nitration. | High reactivity of the phenolic structure towards free radicals, including reactive nitrogen species (RNS). |

Table 2: Proposed antioxidant and nitration inhibition mechanisms of 2,4,6-Trihydroxyphenylglyoxylic acid based on its polyphenolic structure.

Scavenging of Nitrogen Dioxide Radicals

Current scientific literature does not provide specific data on the direct scavenging of nitrogen dioxide radicals by 2,4,6-Trihydroxyphenylglyoxylic acid. However, phenolic compounds, a class to which 2,4,6-Trihydroxyphenylglyoxylic acid belongs, are generally recognized for their antioxidant properties and their ability to scavenge various free radicals. The reactivity of phenolic compounds towards free radicals is attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing the radical species. The effectiveness of this scavenging activity is influenced by the number and position of hydroxyl groups on the aromatic ring, as well as other structural features. While it can be hypothesized that 2,4,6-Trihydroxyphenylglyoxylic acid may exhibit some level of nitrogen dioxide radical scavenging activity due to its phenolic structure, further experimental studies are required to confirm and quantify this potential.

Inhibition of Peroxidase/H2O2/Nitrite Systems

There is a lack of specific research on the inhibitory effects of 2,4,6-Trihydroxyphenylglyoxylic acid on peroxidase/H2O2/nitrite systems. Peroxidases are enzymes that catalyze the oxidation of a wide range of substrates in the presence of hydrogen peroxide (H2O2). In the presence of nitrite, this system can lead to the formation of reactive nitrogen species. Phenolic compounds have been shown to act as inhibitors of peroxidases, with the mode and efficacy of inhibition being dependent on the specific structure of the phenolic compound. researchgate.net The mechanism of inhibition can involve the phenolic compound acting as a competing substrate or binding to the enzyme to alter its activity. Given its phenolic nature, 2,4,6-Trihydroxyphenylglyoxylic acid could potentially interact with and inhibit peroxidase activity, but dedicated studies are necessary to establish this and understand the underlying mechanisms.

Contribution to Natural Processes and Interactions

2,4,6-Trihydroxyphenylglyoxylic acid has been identified as a key contributor to the natural browning of onion (Allium cepa) skins. This compound is an oxidation product of quercetin, a flavonoid that is abundant in the outer layers of onions. researchgate.net The formation of 2,4,6-Trihydroxyphenylglyoxylic acid, along with other phenolic compounds like 3,4-dihydroxybenzoic acid, contributes to the characteristic brown color of the dry outer scales of onions. researchgate.net This process is a form of non-enzymatic browning that occurs as the onion bulb matures and the outer layers dry.

The discoloration can also be influenced by interactions with metal ions, particularly iron. Phenolic compounds with ortho-dihydroxy groups, a structural feature present in the precursor quercetin, are known to chelate iron. researchgate.net This chelation can lead to the formation of colored complexes, contributing to discoloration. While direct studies on the iron-chelating properties of 2,4,6-Trihydroxyphenylglyoxylic acid are not extensively documented, its structural similarity to other iron-chelating phenolic acids suggests a potential role in such interactions. nih.govresearchgate.net The presence of multiple hydroxyl groups on the phenyl ring could facilitate the binding of iron ions, potentially influencing the color of plant tissues and products. nih.gov

Table 1: Compounds Involved in Onion Browning and Discoloration

| Compound Name | Role |

|---|---|

| Quercetin | Precursor flavonoid in onion skins |

| 2,4,6-Trihydroxyphenylglyoxylic acid | Oxidation product of quercetin, contributes to brown pigmentation |

| 3,4-dihydroxybenzoic acid | Another oxidation product of quercetin involved in browning |

The presence of 2,4,6-Trihydroxyphenylglyoxylic acid in the outer scales of onions is not merely a matter of pigmentation; it plays a significant ecological role in the plant's defense against microbial pathogens. researchgate.net Phenolic compounds are a crucial component of the plant's innate immune system. researchgate.netresearchgate.netnih.govslideshare.netlodz.pl The accumulation of these compounds in the outer, protective layers of the onion bulb creates a chemical barrier that inhibits the growth and penetration of soil microorganisms. researchgate.net

The formation of 2,4,6-Trihydroxyphenylglyoxylic acid as a degradation product of quercetin is part of a broader defense strategy in plants. researchgate.net When plant tissues are challenged by pathogens or environmental stress, the synthesis and accumulation of phenolic compounds often increase. researchgate.net These compounds can act as antimicrobial agents, directly inhibiting the growth of fungi and bacteria, and also function as antioxidants, protecting the plant cells from oxidative damage that can occur during infection. researchgate.net Therefore, the browning of onion skins, mediated in part by 2,4,6-Trihydroxyphenylglyoxylic acid, is an indicator of a mature and well-defended bulb.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 2,4,6-Trihydroxyphenylglyoxylic acid |

| 3,4-dihydroxybenzoic acid |

| Quercetin |

| Nitrogen Dioxide |

| Hydrogen Peroxide |

| Nitrite |

Future Research Directions and Translational Prospects for 2,4,6 Trihydroxyphenylglyoxylic Acid

Elucidation of Novel Biosynthetic and Degradative Pathways

Currently, the biosynthetic and degradative pathways of 2,4,6-Trihydroxyphenylglyoxylic acid are not documented in scientific literature. It is hypothesized that, similar to other polyhydroxylated aromatic compounds, its formation could be linked to the metabolism of flavonoids or other plant-based polyphenols. For instance, the degradation of flavonoids is known to produce related compounds like 2,4,6-trihydroxybenzoic acid. nih.gov Future research should focus on identifying the specific enzymatic reactions and precursor molecules that lead to the synthesis of 2,4,6-Trihydroxyphenylglyoxylic acid in biological systems.

Investigating the degradative pathways is equally crucial. Understanding how this compound is broken down by microorganisms or within metabolic systems will provide insights into its environmental fate and biological persistence. Research in this area could involve screening microbial cultures for the ability to metabolize 2,4,6-Trihydroxyphenylglyoxylic acid and identifying the resultant catabolic products and the enzymes involved.

Exploration of Undiscovered Biological Activities in Relevant Non-Clinical Models

The biological activities of 2,4,6-Trihydroxyphenylglyoxylic acid have yet to be systematically investigated. Its structural similarity to other biologically active phenolic compounds suggests it may possess interesting pharmacological properties. The presence of multiple hydroxyl groups and a glyoxylic acid moiety indicates potential for antioxidant, anti-inflammatory, or other therapeutic activities.

Future in vitro and in vivo studies in non-clinical models are essential to determine the bioactivity profile of this compound. Initial research could involve screening for a wide range of biological effects, including but not limited to, enzyme inhibition, receptor binding, and cellular responses. The structural features of 2,4,6-Trihydroxyphenylglyoxylic acid, particularly the arrangement of its functional groups, may play a crucial role in its biological interactions. nih.gov

Advancements in High-Throughput Analytical Methodologies

The lack of dedicated analytical methods for the detection and quantification of 2,4,6-Trihydroxyphenylglyoxylic acid hinders research into its natural occurrence and biological roles. The development of sensitive and specific high-throughput analytical techniques is a critical next step.

Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection are promising avenues for the analysis of organic acids. ijpsjournal.comnih.govshimadzu.com The development of novel stationary phases and derivatization reagents could further enhance the separation and detection of this and other related organic acids. nih.govresearchgate.net Establishing robust analytical methods will be fundamental for all future research, from biosynthetic studies to the assessment of biological activities.

| Analytical Technique | Potential Application for 2,4,6-Trihydroxyphenylglyoxylic Acid Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation from complex biological matrices. |

| Mass Spectrometry (MS) | Accurate mass determination and structural elucidation. |

| UV-Visible Spectroscopy | Quantification based on chromophoric properties. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of the isolated compound. |

Potential for Bio-inspired Synthesis and Sustainable Production

Currently, there are no established methods for the bio-inspired synthesis or sustainable production of 2,4,6-Trihydroxyphenylglyoxylic acid. Drawing inspiration from natural biosynthetic pathways, once elucidated, could lead to the development of novel and environmentally friendly synthetic routes. This could involve the use of biocatalysts, such as engineered enzymes or whole-cell systems, to produce the compound from renewable feedstocks.

Research into sustainable production methods is crucial for making this compound available for further scientific investigation and potential future applications. This could involve exploring fermentation-based processes or green chemistry approaches to minimize the environmental impact of its synthesis. nih.govmpg.de The development of such methods will be a key enabler for unlocking the translational prospects of 2,4,6-Trihydroxyphenylglyoxylic acid.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4,6-Trihydroxyphenylglyoxylic acid in laboratory settings?

- Answer: Synthesis involves condensation of phenolic precursors with glyoxylic acid derivatives. A typical protocol includes:

- Step 1: Reacting trihydroxyphenyl derivatives (e.g., 2,4,6-trihydroxyacetophenone) with glyoxylic acid under acidic or basic catalysis.

- Step 2: Optimizing reaction conditions (e.g., THF as solvent, DMAP as catalyst, pyridine for pH control) to enhance yield .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization.

- Validation: Monitor progress with TLC and confirm purity via melting point analysis (sharp range ±1°C) .

Q. How can researchers ensure the purity of 2,4,6-Trihydroxyphenylglyoxylic acid during synthesis?

- Answer: Purity assurance requires:

- Multi-technique validation: HPLC (C18 column, UV detection at 254 nm) to quantify impurities (<2%).

- Cross-checking: Compare NMR (1H/13C) and FT-IR spectra with literature data to confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

- Elemental analysis: Match experimental C/H/O ratios to theoretical values (tolerance ≤0.3%).

Q. What analytical techniques are most effective for characterizing 2,4,6-Trihydroxyphenylglyoxylic acid?

- Answer: Use a combination of:

- NMR spectroscopy: 1H NMR (δ 10-12 ppm for phenolic -OH; δ 4-5 ppm for glyoxylic protons) and 13C NMR (δ 170-175 ppm for carboxylic carbon).

- Mass spectrometry: High-resolution ESI-MS to confirm molecular ion ([M-H]⁻ expected for m/z ~211).

- X-ray diffraction: Resolve crystal structure for absolute stereochemical assignment (if crystalline) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stability of 2,4,6-Trihydroxyphenylglyoxylic acid under varying pH and temperature?

- Answer:

- Experimental design:

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.

Sample aliquots at intervals (0, 7, 14, 30 days) and analyze via HPLC to track degradation.

- Key parameters: Degradation products (e.g., decarboxylated derivatives) identified via LC-MS.

- Safety note: Follow OSHA guidelines for handling hazardous degradation byproducts (e.g., chlorinated phenols) .

Q. What strategies resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound?

- Answer:

- Replicate synthesis: Use documented protocols (e.g., DMAP-catalyzed esterification) to minimize solvent/impurity effects .

- Standardized conditions: Acquire NMR spectra in deuterated DMSO (to suppress tautomerism) with internal standards (TMS).

- Computational validation: Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ORCA).

Q. How can isotopic labeling elucidate the role of 2,4,6-Trihydroxyphenylglyoxylic acid in metabolic pathways?

- Answer:

- Labeling strategy: Synthesize 13C-labeled glyoxylic moiety via modified protocols (e.g., using 13C-glyoxylic acid).

- Metabolic tracing: Administer labeled compound to cell cultures; track incorporation into downstream metabolites (e.g., lignin precursors) via LC-MS.

- Enzyme assays: Use labeled substrate to measure kinetic parameters (Km, Vmax) of associated enzymes (e.g., β-glucosidases) .

Methodological Notes

- Safety: Always adhere to OSHA guidelines for phenolic compounds, including PPE (gloves, goggles) and fume hood use .

- Data interpretation: Cross-reference spectral libraries (e.g., SDBS, PubChem) and replicate studies to ensure reproducibility.

- Degradation mitigation: Store the compound in amber vials at -20°C under inert atmosphere to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.